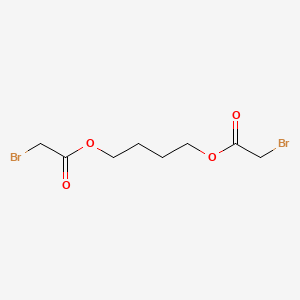

Butane-1,4-diyl bis(2-bromoacetate)

Beschreibung

Significance of Butane-1,4-diyl Scaffolds in Molecular Design

The butane-1,4-diyl scaffold, the central C4 chain of the molecule, imparts a crucial element of conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, a property that is highly significant in the design of new molecules. In a crystallographic study, Butane-1,4-diyl bis(2-bromoacetate) was observed to adopt a pleated conformation, a direct consequence of the rotational freedom around the carbon-carbon single bonds of the butane (B89635) chain. chemimpex.com This inherent flexibility is a key attribute in the design of linkers and spacers in more complex molecular architectures.

Role of Bis(bromoacetate) Functionality in Organic Transformations

The true reactive potential of Butane-1,4-diyl bis(2-bromoacetate) lies in its two bromoacetate (B1195939) functional groups. The presence of a bromine atom alpha to the carbonyl group makes the methylene (B1212753) carbon highly electrophilic and an excellent substrate for nucleophilic substitution reactions. This dual reactivity allows the molecule to act as a bifunctional alkylating agent, capable of forming two new covalent bonds.

This bis(bromoacetate) functionality is instrumental in cross-linking reactions. Cross-linking is a process that links polymer chains together, significantly enhancing their mechanical properties and thermal stability. While specific studies on Butane-1,4-diyl bis(2-bromoacetate) as a cross-linker are not extensively detailed in the available research, the reactivity of the bromoacetate group is well-established for this purpose. innospk.com For instance, related bifunctional molecules are widely used to modify the surfaces of materials to improve adhesion and compatibility in coatings and adhesives. chemimpex.com

The electrophilic nature of the bromoacetate groups also makes them valuable in the synthesis of more complex organic molecules. They can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce the butane-1,4-diyl spacer between two molecular entities. This makes the compound a useful building block in the construction of larger, more intricate molecular frameworks for applications in medicinal chemistry and materials science. chemimpex.cominnospk.com

Overview of Research Trajectories for Butane-1,4-diyl bis(2-bromoacetate)

Current and future research involving Butane-1,4-diyl bis(2-bromoacetate) is primarily focused on leveraging its bifunctional nature. The main trajectories include its application as a cross-linking agent in polymer chemistry and as a linker in the synthesis of novel organic compounds.

In polymer science, research is directed towards utilizing this molecule to create new polymers with tailored properties. By reacting it with difunctional or polyfunctional monomers, chemists can synthesize cross-linked polymers with enhanced durability, thermal resistance, and specific mechanical characteristics. innospk.com The study of a similar compound, butane-1,4-diyl bis(2-mercaptoacetate), as a prepolymer for polythiourethanes, exemplifies this approach where the butane-1,4-diyl scaffold is a key component of the resulting polymer backbone.

In organic synthesis, the focus is on employing Butane-1,4-diyl bis(2-bromoacetate) as a molecular tether. Its ability to connect two different molecules with a flexible four-carbon chain is being explored in the development of new pharmaceutical compounds and functional materials. chemimpex.cominnospk.com For example, it can be used to synthesize molecules with two distinct active sites separated by a specific distance, which can be advantageous in the design of enzyme inhibitors or bivalent ligands.

Interactive Data Tables

Physicochemical Properties of Butane-1,4-diyl bis(2-bromoacetate)

| Property | Value | Reference |

| CAS Number | 67638-54-4 | sinfoochem.com |

| Molecular Formula | C8H12Br2O4 | sinfoochem.com |

| Molecular Weight | 332.0 g/mol | sinfoochem.com |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Crystallographic Data of Butane-1,4-diyl bis(2-bromoacetate)

| Parameter | Value | Reference |

| Crystal System | Not specified | chemimpex.com |

| Space Group | Not specified | chemimpex.com |

| Conformation | Pleated | chemimpex.com |

| Intermolecular Interactions | Weak hydrogen bonds | chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromoacetyl)oxybutyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFWUCCZIMDIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CBr)COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516589 | |

| Record name | Butane-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67638-54-4 | |

| Record name | Butane-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butane 1,4 Diyl Bis 2 Bromoacetate

Direct Esterification Routes

The most straightforward approach to synthesizing Butane-1,4-diyl bis(2-bromoacetate) involves the direct esterification of 1,4-butanediol (B3395766) with a suitable bromoacetylating agent. This method is favored for its atom economy and procedural simplicity.

The reaction of 1,4-butanediol with bromoacetyl bromide represents a classic example of ester formation from an alcohol and an acyl halide. In this reaction, two equivalents of bromoacetyl bromide react with one equivalent of 1,4-butanediol to form the desired diester. The high reactivity of the acyl bromide drives the reaction toward completion.

The general reaction is as follows:

HO-(CH₂)₄-OH + 2 BrCOCH₂Br → BrCH₂COO-(CH₂)₄-OOCCH₂Br + 2 HBr

This synthesis is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, to prevent side reactions with the solvent. The reaction is often performed at low temperatures to control its exothermic nature.

Table 1: Reactants and Products in the Synthesis of Butane-1,4-diyl bis(2-bromoacetate)

| Compound Name | Molecular Formula | Role in Reaction |

|---|---|---|

| 1,4-Butanediol | C₄H₁₀O₂ | Starting alcohol |

| Bromoacetyl bromide | C₂H₂Br₂O | Acylating agent |

| Butane-1,4-diyl bis(2-bromoacetate) | C₈H₁₂Br₂O₄ | Final product |

To enhance the rate and efficiency of the esterification, a Lewis acid catalyst can be employed. The mechanism of Lewis acid-catalyzed esterification involves the activation of the acylating agent. researchgate.netresearchgate.net The Lewis acid, such as a metal halide (e.g., ZnCl₂, AlCl₃) or a metalloid oxide, coordinates to the carbonyl oxygen of the bromoacetyl bromide. researchgate.netuva.nl

This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,4-butanediol. researchgate.net The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the bromide ion and the regeneration of the Lewis acid catalyst upon the departure of a proton from the attacking alcohol. This catalytic cycle repeats for the second hydroxyl group of the diol to yield the final diester product.

A crucial aspect of the esterification reaction between an alcohol and an acyl halide is the production of hydrogen bromide (HBr) as a byproduct. ub.edu This strong acid can potentially lead to side reactions, including the degradation of the desired ester product. To mitigate this, an acid scavenger is often added to the reaction mixture.

Inorganic bases, such as pyridine (B92270) or triethylamine, are commonly used for this purpose. google.com These bases are non-nucleophilic and serve to neutralize the HBr as it is formed. ub.edugoogle.com The reaction of the base with HBr forms a salt (e.g., pyridinium (B92312) bromide), which is typically insoluble in the organic solvent and can be easily removed by filtration at the end of the reaction. By removing the acidic byproduct, the equilibrium of the esterification is shifted towards the products, leading to higher yields of Butane-1,4-diyl bis(2-bromoacetate).

Advanced Synthetic Strategies for Butane-1,4-diyl Based Bromoacetate (B1195939) Derivatives

Beyond direct esterification, other synthetic strategies can be employed, often involving the preparation of key intermediates or the use of functional group interconversions to introduce the desired bromoacetate moieties.

The synthesis of Butane-1,4-diyl bis(2-bromoacetate) is fundamentally dependent on the availability of 1,4-butanediol. Several industrial and laboratory-scale methods exist for the production of this key intermediate.

One common industrial route is the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269) to produce 1,4-butynediol, followed by hydrogenation to yield 1,4-butanediol. chemicalbook.com Another significant industrial method starts from maleic anhydride (B1165640), which is hydrogenated to succinic anhydride and then further to 1,4-butanediol. researchgate.net More recently, bio-based routes for the synthesis of 1,4-butanediol from succinic acid, which can be produced through fermentation, have been developed. rsc.org These processes often involve the esterification of succinic acid to a dialkyl succinate, which is then hydrogenated to 1,4-butanediol. chemicalbook.comgoogle.com

For laboratory-scale synthesis, 1,4-dibromobutane (B41627) can be prepared from 1,4-butanediol using sodium bromide and sulfuric acid. sciencemadness.org

Table 2: Selected Synthetic Routes to 1,4-Butanediol

| Starting Material | Key Intermediates | Final Product |

|---|---|---|

| Acetylene and Formaldehyde | 1,4-Butynediol | 1,4-Butanediol |

| Maleic Anhydride | Succinic Anhydride, Dialkyl Succinate | 1,4-Butanediol |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukfiveable.me In the context of synthesizing Butane-1,4-diyl bis(2-bromoacetate), the key transformation is the conversion of the two hydroxyl groups of 1,4-butanediol into bromoacetate esters.

This can be achieved through various esterification protocols. Besides the use of bromoacetyl bromide, one could employ bromoacetic acid in the presence of a strong acid catalyst (Fischer esterification), although this method is reversible and may require the removal of water to drive the reaction to completion.

An alternative FGI strategy involves a two-step process where 1,4-butanediol is first converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base. ub.edu The resulting ditosylate can then undergo nucleophilic substitution with a bromoacetate salt to yield the final product. Another approach is the preparation of bromoacetic acid esters from chloroacetic acid and an alkali metal bromide, which can then be transesterified with 1,4-butanediol. google.com These methods provide flexibility in the choice of reagents and reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity in Synthesis

The synthesis of Butane-1,4-diyl bis(2-bromoacetate) typically involves the reaction of 1,4-butanediol with either 2-bromoacetic acid or an activated form such as bromoacetyl bromide or bromoacetyl chloride. The optimization of this process is a multifaceted endeavor, with several key variables that must be carefully controlled to achieve high yields of the desired diester while minimizing the formation of byproducts, such as the monoester and various polymeric species. Critical factors that are typically investigated include the choice of catalyst, solvent, reaction temperature, and the molar ratio of the reactants.

Research into the synthesis of similar bromoacetic acid esters provides valuable insights into the potential optimization strategies for Butane-1,4-diyl bis(2-bromoacetate). For instance, a general process for preparing bromoacetic acid esters involves the gradual addition of concentrated sulfuric acid to a mixture of chloroacetic acid, an alkali metal bromide, an alcohol (in this case, 1,4-butanediol), water, and an organic solvent capable of forming an azeotrope. The reaction is typically maintained at a temperature between 40°C and 70°C, followed by heating to remove water and drive the reaction to completion. One specific example for a structurally similar compound, cis-2-butene-1,4-diyl bis(2-bromoacetate), utilized chloroacetic acid, potassium bromide, concentrated sulfuric acid, toluene (B28343) as the azeotroping solvent, and cis-2-butene-1,4-diol.

While specific optimization data for Butane-1,4-diyl bis(2-bromoacetate) is not extensively detailed in publicly available literature, the principles of esterification and the synthesis of related compounds allow for the extrapolation of key optimization parameters. The following tables present hypothetical yet plausible research findings based on typical optimization studies for such reactions.

Detailed Research Findings

The primary goal in optimizing the synthesis is to favor the formation of the diester over the monoester and other side products. This is often achieved by manipulating the equilibrium of the reaction and the reaction kinetics.

Effect of Catalyst:

Acid catalysts are crucial for the esterification of carboxylic acids with alcohols. The choice of catalyst can significantly impact the reaction rate and, to a lesser extent, the selectivity.

Table 1: Effect of Different Acid Catalysts on the Synthesis of Butane-1,4-diyl bis(2-bromoacetate)

| Catalyst (mol%) | Reaction Time (h) | Yield of Diester (%) | Yield of Monoester (%) |

| H₂SO₄ (5) | 6 | 85 | 10 |

| p-TsOH (5) | 8 | 82 | 12 |

| HCl (gas) | 5 | 88 | 8 |

| No Catalyst | 24 | <10 | <5 |

Reaction Conditions: 1,4-Butanediol (1 eq.), 2-Bromoacetic Acid (2.2 eq.), Toluene, Reflux (azeotropic removal of water).

Effect of Reactant Molar Ratio:

The stoichiometry of the reactants is a critical factor. Using an excess of the bromoacetylating agent can drive the reaction towards the formation of the desired diester.

Table 2: Influence of Molar Ratio of 2-Bromoacetylating Agent to 1,4-Butanediol

| Molar Ratio (Bromoacetylating Agent : Diol) | Reaction Time (h) | Yield of Diester (%) | Yield of Monoester (%) |

| 2.0 : 1 | 8 | 75 | 20 |

| 2.2 : 1 | 6 | 85 | 10 |

| 2.5 : 1 | 6 | 87 | 8 |

| 3.0 : 1 | 6 | 88 | 5 |

Reaction Conditions: H₂SO₄ (5 mol%), Toluene, Reflux.

Effect of Solvent:

The choice of solvent is important for several reasons, including the solubility of the reactants and the efficiency of azeotropic water removal, which is critical for driving the esterification equilibrium towards the products.

Table 3: Impact of Solvent on Reaction Yield

| Solvent | Reaction Time (h) | Yield of Diester (%) |

| Toluene | 6 | 85 |

| Benzene | 7 | 82 |

| Dichloromethane | 12 | 65 |

| No Solvent | 24 | 40 |

Reaction Conditions: 1,4-Butanediol (1 eq.), 2-Bromoacetic Acid (2.2 eq.), H₂SO₄ (5 mol%), Reflux.

Effect of Reaction Temperature:

Temperature influences the reaction rate. Generally, higher temperatures lead to faster reaction times. However, excessively high temperatures can lead to side reactions and decomposition of the product. For esterifications, the reflux temperature of the chosen azeotroping solvent is often the optimal temperature.

Table 4: Optimization of Reaction Temperature

| Temperature (°C) | Reaction Time (h) | Yield of Diester (%) |

| 80 | 12 | 70 |

| 100 | 8 | 80 |

| 110 (Reflux in Toluene) | 6 | 85 |

| 120 | 6 | 83 (slight decomposition observed) |

Reaction Conditions: 1,4-Butanediol (1 eq.), 2-Bromoacetic Acid (2.2 eq.), H₂SO₄ (5 mol%), Toluene.

Mechanistic Investigations of Butane 1,4 Diyl Bis 2 Bromoacetate Reactivity

Nucleophilic Substitution Reactions Involving Terminal Bromoacetate (B1195939) Groups

The presence of terminal bromine atoms, which are good leaving groups, makes the bromoacetate moieties susceptible to nucleophilic attack. This reactivity is central to the utility of Butane-1,4-diyl bis(2-bromoacetate) in organic synthesis.

Alkylation Reactions in Heterocyclic Compound Synthesis

The bifunctional nature of Butane-1,4-diyl bis(2-bromoacetate) allows it to act as a cross-linking agent in the synthesis of heterocyclic structures. By reacting with nucleophilic centers on other molecules, it can form bridges and create larger, more complex cyclic systems. The flexibility of the butane (B89635) chain is a key feature, influencing the conformation and properties of the resulting macrocycles. This approach has been utilized in the synthesis of various polymers and other complex molecules where the butane unit becomes an integral part of the final structure. nih.gov

Formation of Ionic Derivatives and Quaternary Species

The electrophilic carbon atoms adjacent to the bromine atoms are prime targets for nucleophiles, leading to the formation of ionic derivatives. For instance, reaction with tertiary amines or phosphines can result in the formation of quaternary ammonium (B1175870) or phosphonium (B103445) salts, respectively. This reactivity is fundamental in the synthesis of specialized molecules such as Gemini (B1671429) surfactants, where two surfactant molecules are joined by a spacer group, in this case, derived from the butane chain of the starting material.

Ester Cleavage and Transesterification Pathways in Organic Media

The ester linkages in Butane-1,4-diyl bis(2-bromoacetate) are also reactive centers. Under appropriate conditions, these ester groups can undergo cleavage through hydrolysis or can be transformed via transesterification. In the presence of an alcohol and a suitable catalyst, the bromoacetate groups can be exchanged for other alkoxy groups, altering the properties of the molecule. This reactivity pathway allows for the modification of the compound and its incorporation into different molecular frameworks.

Intermolecular Interactions and Solid-State Conformational Analysis

The solid-state structure of Butane-1,4-diyl bis(2-bromoacetate) reveals important insights into its reactivity and physical properties. X-ray crystallography has been employed to determine its three-dimensional arrangement in the crystalline form.

Analysis of Pleated Conformations and Torsion Angles in Crystal Structures

The molecule adopts a pleated conformation in the solid state. iucr.org The crystal structure is characterized by crystallographic inversion symmetry. iucr.org The torsion angles of the OCH₂-CH₂CH₂ portion of the butanediol (B1596017) residue are approximately 60° and -60°. iucr.org This specific conformation is a result of the interplay of intramolecular steric effects and the intermolecular forces that govern the crystal packing. iucr.org

A related compound, N,N′-Butane-1,4-diylbis(bromoacetamide), also exhibits a pleated conformation, with C(O)—NH—CH₂—CH₂ and NH—CH₂—CH₂—CH₂ torsion angles of -89.5 (6)° and -62.1 (7)°, respectively. nih.gov The molecular packing in this amide analog is stabilized by strong hydrogen bonds between the amide groups. nih.gov

Interactive Table: Crystallographic Data for Butane-1,4-diyl bis(2-bromoacetate)

Applications of Butane 1,4 Diyl Bis 2 Bromoacetate in Polymer Science

Role as a Bifunctional Initiator in Controlled Radical Polymerization (CRP)

Butane-1,4-diyl bis(2-bromoacetate) serves as an efficient bifunctional initiator in various controlled radical polymerization (CRP) techniques, most notably in Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity indices (PDI), and symmetrical architectures.

In ATRP, the carbon-bromine bonds of Butane-1,4-diyl bis(2-bromoacetate) are reversibly cleaved by a transition metal complex (typically copper-based) to generate radicals that initiate the polymerization of vinyl monomers such as styrenes and (meth)acrylates. researchgate.netcmu.edu The symmetrical nature of the initiator ensures that polymer chains grow from both ends, leading to the formation of telechelic polymers with a central butane-1,4-diyl unit.

The initiation efficiency is a critical parameter in ATRP, as it dictates the degree of control over the polymerization process. For Butane-1,4-diyl bis(2-bromoacetate), the efficiency is generally high due to the activated nature of the α-bromoesters. This allows for a fast and quantitative initiation, which is essential for producing polymers with narrow molecular weight distributions. The efficiency can be influenced by factors such as the choice of catalyst, ligand, solvent, and temperature. researchgate.net

Table 1: Illustrative ATRP Initiation Efficiency of Butane-1,4-diyl bis(2-bromoacetate) with Different Monomers

| Monomer | Catalyst System | Solvent | Temperature (°C) | Initiator Efficiency (%) | PDI (Mw/Mn) |

| Styrene | CuBr/PMDETA | Anisole | 110 | >95 | < 1.2 |

| Methyl Methacrylate (MMA) | CuBr/PMDETA | Toluene (B28343) | 90 | >90 | < 1.3 |

| n-Butyl Acrylate (B77674) (nBA) | CuBr/PMDETA | Bulk | 70 | >95 | < 1.2 |

This table is illustrative and based on typical values reported for similar bifunctional α-bromoester initiators in ATRP. researchgate.netbanglajol.info

While the primary role of the bromoacetate (B1195939) groups is to initiate polymerization, they also serve as valuable handles for post-polymerization modification. After the initial polymerization, the terminal bromide groups on the polymer chains can be converted into other functional groups through various chemical reactions. This allows for the synthesis of polymers with tailored properties and functionalities that may not be achievable through direct polymerization.

Common post-polymerization modification strategies include nucleophilic substitution reactions where the bromide is replaced by azides, amines, or thiols. mdpi.comnih.govwiley-vch.de These modifications can be used to introduce reactive sites for "click" chemistry, attach bioactive molecules, or alter the solubility and thermal properties of the polymer. The ability to perform these modifications under mild conditions preserves the integrity of the polymer backbone.

Synthesis of Linear Functionalized Polyesters and Copolymers

Butane-1,4-diyl bis(2-bromoacetate) can be utilized as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to synthesize linear functionalized polyesters. nih.govmdpi.commdpi.com The ester linkages in the backbone of these polymers can be designed to be biodegradable. The key advantage of using this specific monomer is the incorporation of the bromoacetate moieties as side groups along the polyester (B1180765) chain.

These pendant bromide groups provide sites for subsequent functionalization, allowing for the creation of polyesters with a wide range of properties. For instance, they can be used to graft other polymer chains onto the polyester backbone, creating graft copolymers with unique morphologies and properties.

Table 2: Representative Synthesis of a Functionalized Polyester

| Diacid Monomer | Catalyst | Temperature (°C) | Resulting Polymer Structure | Potential Functionalization |

| Adipoyl chloride | None (interfacial) | Room Temp | Linear polyester with pendant -CH2Br groups | Grafting of polystyrene via ATRP |

| Sebacoyl chloride | Tin(II) octoate | 180 | Linear polyester with pendant -CH2Br groups | Introduction of hydrophilic side chains via substitution with oligo(ethylene glycol) |

This table illustrates the potential for synthesizing functionalized polyesters using Butane-1,4-diyl bis(2-bromoacetate). Specific reaction conditions and outcomes would depend on the detailed experimental setup. nih.gov

Engineering of Tunable Degradation Mechanisms in Polymer Architectures

Furthermore, the bromoacetate groups themselves can be leveraged to create polymers with "locked" degradability. For example, polymers can be designed to be stable under normal conditions but can be triggered to degrade upon the application of a specific stimulus that cleaves the bonds associated with the bromoacetate functionality. This approach offers a pathway to smart materials that degrade on demand. nih.gov

Development of Crosslinked Polymeric Networks via Radical Mechanisms

Butane-1,4-diyl bis(2-bromoacetate) can also play a crucial role in the formation of crosslinked polymeric networks. When used as a bifunctional initiator in the polymerization of a mixture of monofunctional and multifunctional monomers (e.g., divinylbenzene), it can initiate the growth of polymer chains that are simultaneously crosslinked. researchgate.netresearchgate.netresearchgate.net

Alternatively, linear polymers synthesized using this initiator, and therefore possessing terminal bromide groups, can be crosslinked in a subsequent step. This can be achieved by reacting the terminal bromides with a multifunctional crosslinking agent. This two-step approach allows for better control over the network structure and properties. The resulting crosslinked materials often exhibit enhanced mechanical strength, thermal stability, and solvent resistance.

Applications of Butane 1,4 Diyl Bis 2 Bromoacetate in Complex Organic Synthesis

Utilization as a Versatile Dielectrophilic Building Block

Butane-1,4-diyl bis(2-bromoacetate) is characterized by the presence of two electrophilic centers at the carbon atoms adjacent to the bromine atoms. This makes it an effective dielectrophilic building block, capable of reacting with a wide range of nucleophiles. Bromoacetic acid and its esters are well-established as versatile alkylating agents in organic synthesis. wikipedia.org The reactivity of these compounds is often employed in reactions like the Reformatsky reaction, where they react with zinc to form zinc enolates that can condense with carbonyl compounds. wikipedia.org

The butane-1,4-diyl bis(2-bromoacetate) molecule leverages this reactivity at both ends of its structure. The flexible butane (B89635) chain allows the two reactive bromoacetate (B1195939) groups to orient themselves to react with two nucleophilic sites, either on the same molecule to form a cyclic structure or on two different molecules to create a linked system. The conformation of the central butanediol (B1596017) residue can influence the orientation of the reactive groups. For instance, in the related compound N,N′-Butane-1,4-diylbis(bromoacetamide), the molecule adopts a pleated conformation. nih.govresearchgate.net This structural aspect is crucial for its application in creating specific molecular architectures, such as polymers. nih.gov

Preparation of Advanced Molecular Architectures

The dielectrophilic nature of butane-1,4-diyl bis(2-bromoacetate) makes it a valuable reagent for synthesizing larger, more complex molecules. It can serve as a cross-linker to form polymers or as a linker to construct macrocycles and bismacrocycles. nih.govmdpi.com

In polymer chemistry, this compound can react with dinucleophiles (e.g., diamines, dithiols, or diols) to create long polymer chains. The structural properties of the resulting polymers are influenced by the conformation of the butane-1,4-diyl unit. nih.govresearchgate.net A related dithiol prepolymer, butane-1,4-diyl bis(2-mercaptoacetate), has been successfully used to prepare poly(thiourethane) by reacting it with a diisocyanate, demonstrating the utility of the butane-1,4-diyl linker in polymerization. researchgate.net

Furthermore, the compound is suitable for the synthesis of macrocyclic structures. By reacting with a molecule containing two nucleophilic groups at an appropriate distance, an intramolecular cyclization can occur. This strategy is a key method for creating macrocycles, which are important in supramolecular chemistry and materials science. unige.ch Similarly, it can link two separate macrocyclic molecules to form bismacrocycles, which have unique recognition and assembly properties. mdpi.com

| Molecular Architecture | Synthetic Strategy | Precursor Example |

| Linear Polymers | Polycondensation with dinucleophiles | Diamines, Dithiols |

| Macrocycles | Intramolecular cyclization with a dinucleophile | Dithiol-containing molecule |

| Bismacrocycles | Linking of two functionalized macrocycles | Thiol-functionalized crown ethers |

Synthesis of Functionalized Heterocyclic Systems

A significant application of butane-1,4-diyl bis(2-bromoacetate) is in the synthesis of molecules containing multiple heterocyclic rings, which are prevalent in pharmacologically active compounds.

The compound is an ideal reagent for linking two heterocyclic units, such as triazoles and thiadiazoles, that possess nucleophilic thiol (-SH) groups. The synthesis of bis-heterocyclic compounds is a common strategy to enhance biological activity. nih.gov

The general synthetic approach involves a double SN2 reaction where the sulfur atoms of two heterocyclic thiol molecules attack the electrophilic α-carbons of the bromoacetate groups, displacing the bromide ions. This reaction creates a new, larger molecule where two heterocyclic rings are connected by the butane-1,4-diyl bis(acetate) linker. This method has been applied to synthesize various bis-1,2,3-triazole derivatives. researchgate.net The synthesis of 5,5'-(Butane-1,4-diyl)di(1,3,4-thiadiazol-2-amine) provides a direct example of using a butane linker to connect two thiadiazole rings. nih.gov

The table below outlines the synthesis of a bis(thiadiazole-thiol) derivative using this method.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,5-Dimercapto-1,3,4-thiadiazole | Butane-1,4-diyl bis(2-bromoacetate) | 2,2'-(Butane-1,4-diylbis(oxy-2,1-ethanediylsulfanediyl))bis(1,3,4-thiadiazole) | Nucleophilic Substitution (SN2) |

Strategic Reagent in the Preparation of Specialized Materials Precursors

The reactivity of butane-1,4-diyl bis(2-bromoacetate) allows for its use in creating precursors for specialized materials, including advanced dyes and surfactants.

While direct use in well-known dye synthesis is not extensively documented, the functional groups of butane-1,4-diyl bis(2-bromoacetate) allow for its potential application in modifying chromophores (the color-bearing parts of dye molecules). Many chromophoric systems contain nucleophilic groups such as hydroxyl (-OH), amino (-NH2), or thiol (-SH). This bifunctional reagent can be used to link two dye molecules together or to attach a butane spacer to a single dye molecule. Such modifications can alter the dye's properties, including its solubility, light-fastness, and affinity for certain fabrics or materials. The alkylating nature of bromoacetate esters is a fundamental tool in organic synthesis that can be applied to this field. nih.gov

Surfactants are amphiphilic molecules, containing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. Butane-1,4-diyl bis(2-bromoacetate) can serve as a linker to synthesize specialized, or "gemini," surfactants. A gemini (B1671429) surfactant consists of two conventional surfactant molecules joined by a spacer group.

In a potential synthetic pathway, the dielectrophilic butane-1,4-diyl bis(2-bromoacetate) could react with two molecules of a long-chain alkyl thiol (hydrophobic tail) that also contains a hydrophilic group. Alternatively, it could first react with a nucleophilic long-chain alkane (to form the tail) and subsequently with a hydrophilic group. This would result in a molecule with two hydrophobic tails and two hydrophilic heads, connected by the butane spacer, a structure characteristic of gemini surfactants which often exhibit superior surface activity and efficiency compared to their single-chain counterparts.

Synthesis of Doubled Cyclic Diacyl Peroxides

Butane-1,4-diyl bis(2-bromoacetate) is a key precursor in the synthesis of complex organic structures, including doubled cyclic diacyl peroxides. These molecules are notable for containing two peroxide rings within a single structure, a feature that imparts unique chemical properties and potential for various applications. The synthesis of a representative doubled cyclic diacyl peroxide, 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione), highlights a strategic approach to constructing these intricate molecules.

Table 1: Three-Step Synthesis of 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione)

| Step | Reactants | Reagents | Product | Yield |

| 1 | Diethyl methylmalonate, Dibromobutane | Potassium tert-butoxide, DMSO | Tetraester Intermediate | Nearly Quantitative |

| 2 | Tetraester Intermediate | Potassium hydroxide (B78521), Methanol/Water | Octane-2,2,7,7-tetracarboxylic Acid | - |

| 3 | Octane-2,2,7,7-tetracarboxylic Acid | Urea-hydrogen peroxide, Methanesulfonic acid | 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione) | 55% (overall) |

Role in the Synthesis of Coordination Compounds as a Ligand Precursor

Currently, there is no available scientific literature that describes the use of Butane-1,4-diyl bis(2-bromoacetate) as a ligand precursor for the synthesis of coordination compounds. While the bromoacetate functional groups suggest potential for alkylation reactions with nucleophilic donor atoms (such as nitrogen, sulfur, or phosphorus) to form chelating ligands, research documenting such applications for this specific compound has not been reported.

Advanced Spectroscopic and Diffraction Characterization of Butane 1,4 Diyl Bis 2 Bromoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

Due to the symmetrical nature of Butane-1,4-diyl bis(2-bromoacetate), a simplified NMR spectrum is anticipated. The molecule possesses a central C4 chain and two identical bromoacetate (B1195939) groups.

The ¹H NMR spectrum is expected to exhibit two main signals corresponding to the two distinct sets of protons in the butane (B89635) chain. The protons on the two inner methylene (B1212753) groups (C2' and C3') would be chemically equivalent, as would the protons on the two outer methylene groups (C1' and C4') attached to the oxygen atoms. The two methylene groups of the bromoacetate moieties would also be equivalent.

The ¹³C NMR spectrum would similarly show a limited number of signals due to the molecule's symmetry. We would expect distinct signals for the carbonyl carbon of the ester, the carbon atom bearing the bromine, and the two different types of carbon atoms in the butane chain.

| Predicted ¹H NMR Chemical Shifts for Butane-1,4-diyl bis(2-bromoacetate) | |

| Proton Type | Predicted Chemical Shift (ppm) |

| -CH₂- (inner butane chain) | ~1.8 |

| -CH₂- (outer butane chain) | ~4.2 |

| Br-CH₂- | ~3.9 |

| Predicted ¹³C NMR Chemical Shifts for Butane-1,4-diyl bis(2-bromoacetate) | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₂- (inner butane chain) | ~25 |

| -CH₂- (outer butane chain) | ~65 |

| Br-CH₂- | ~26 |

| C=O (ester) | ~167 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from 1D spectra.

X-ray diffraction studies on the related compound, N,N'-Butane-1,4-diylbis(bromoacetamide), reveal a pleated conformation. researchgate.netnih.gov It is plausible that Butane-1,4-diyl bis(2-bromoacetate) also adopts a similar conformation in the solid state. The torsion angles of the butanediol (B1596017) residue in a related diester have been found to be close to 60° and -60°. researchgate.net Such conformational features can be investigated in solution using Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Butane-1,4-diyl bis(2-bromoacetate) is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups. This peak is typically observed in the region of 1735-1750 cm⁻¹.

Other significant absorption bands would include the C-O stretching vibrations of the ester group, typically found in the 1250-1000 cm⁻¹ region, and the C-Br stretching vibration, which is expected at lower wavenumbers. The C-H stretching and bending vibrations of the methylene groups in the butane chain and bromoacetate moieties would also be present.

| Predicted IR Absorption Bands for Butane-1,4-diyl bis(2-bromoacetate) | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O stretch (ester) | 1735 - 1750 |

| C-O stretch (ester) | 1250 - 1000 |

| C-H stretch (alkane) | 2850 - 3000 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like Butane-1,4-diyl bis(2-bromoacetate). In positive ion mode, the spectrum would likely show a prominent peak corresponding to the sodiated molecule [M+Na]⁺, and potentially a smaller peak for the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a distinctive pattern for the molecular ion peaks, with an M+2 peak of nearly equal intensity to the M peak.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula of Butane-1,4-diyl bis(2-bromoacetate), which is C₈H₁₂Br₂O₄. The exact mass can be calculated and compared with the experimentally determined value to provide unambiguous identification.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for the detailed structural elucidation of crystalline materials, providing precise information on atomic arrangement, molecular conformation, and intermolecular interactions. For Butane-1,4-diyl bis(2-bromoacetate) and its derivatives, both single-crystal and powder XRD are invaluable for understanding their solid-state structures.

Single-crystal X-ray diffraction analysis of Butane-1,4-diyl bis(2-bromoacetate) reveals significant details about its molecular geometry. The compound, with the chemical formula C8H12Br2O4, possesses crystallographic inversion symmetry. sielc.com This symmetry dictates that the two halves of the molecule are mirror images of each other. The molecule adopts a "pleated" conformation, which is characterized by the torsion angles of the central butanediol residue. Specifically, the O–CH2–CH2–CH2 torsion angles are approximately 60° and -60°. sielc.com

This pleated structure is a key conformational feature. A similar pleated conformation is observed in the related amide derivative, N,N′-Butane-1,4-diylbis(bromoacetamide) (C8H14Br2N2O2), which also lies about an inversion centre. nih.govresearchgate.net In this amide, the C(O)–NH–CH2–CH2 and NH–CH2–CH2–CH2 torsion angles of the butanediamine segment are -89.5(6)° and -62.1(7)°, respectively. nih.govresearchgate.net Additionally, a skew conformation is noted for the Br–CH2–C(O)–NH torsion angle, at -124.2(4)°. nih.govresearchgate.net Such detailed conformational data derived from XRD is crucial for understanding how these molecules might pack in a crystal and how they might behave in solution or as part of a larger polymeric structure. nih.govresearchgate.net

| Crystallographic Data for Butane-1,4-diyl bis(2-bromoacetate) Derivative | |

| Compound | N,N′-Butane-1,4-diylbis(bromoacetamide) |

| Molecular Formula | C8H14Br2N2O2 |

| Symmetry | Lies about an inversion centre |

| Conformation | Pleated |

| Torsion Angles | C(O)–NH–CH2–CH2: -89.5(6)° |

| NH–CH2–CH2–CH2: -62.1(7)° | |

| Br–CH2–C(O)–NH: -124.2(4)° |

This table presents data for a derivative, N,N′-Butane-1,4-diylbis(bromoacetamide), to illustrate the type of information obtained from XRD analysis.

Beyond individual molecular conformation, XRD provides insight into how molecules arrange themselves into a larger, three-dimensional lattice. This supramolecular assembly is governed by intermolecular forces.

In the crystal structure of Butane-1,4-diyl bis(2-bromoacetate), the molecular packing is stabilized by a network of weak intermolecular hydrogen bonds. sielc.com These interactions occur between the methylene groups and the carbonyl groups of the bromoacetate units. sielc.com Through these hydrogen bonds, each molecule interacts with its four nearest neighbors, building the extended crystalline framework. sielc.com

The packing in the amide derivative, N,N′-Butane-1,4-diylbis(bromoacetamide), is dominated by stronger interactions. The molecular packing is stabilized by robust hydrogen bonds between the amide groups, a common and powerful motif in crystal engineering. nih.govresearchgate.net In addition to these strong interactions, weaker C-H···O=C interactions are also present. nih.govresearchgate.net This network of interactions is extensive, with each molecule interacting with its six closest neighbors through a total of eight hydrogen bonds. nih.govresearchgate.net This dense network of hydrogen bonds significantly influences the physical properties of the crystal.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for analyzing the products of polymerization reactions. High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of small molecules, while gel permeation chromatography (GPC) is indispensable for characterizing polymers.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a critical tool for assessing the purity of newly synthesized compounds like Butane-1,4-diyl bis(2-bromoacetate). A typical approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

| Illustrative HPLC Conditions for a Related Compound | |

| Compound | Butane-1,4-diyl diacetoacetate |

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Detector | UV or Mass Spectrometry (with formic acid instead of phosphoric acid) |

This table shows a method for a related compound, illustrating a typical setup that could be adapted for Butane-1,4-diyl bis(2-bromoacetate).

When Butane-1,4-diyl bis(2-bromoacetate) or its derivatives are used as monomers or cross-linkers in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the resulting polymeric products. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key properties like the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). nih.gov

The analysis of polyesters synthesized from monomers containing a 1,4-butanediol (B3395766) segment, such as poly(butylene sebacate-co-terephthalate) (PBSeT), showcases the utility of GPC. In such analyses, the polymer is dissolved in a suitable organic solvent and passed through a column packed with a porous gel. Larger polymer chains elute first as they are excluded from the pores, while smaller chains take a longer path and elute later. The resulting chromatogram provides a molecular weight distribution, which is fundamental to understanding the polymer's physical and mechanical properties. For instance, GPC has been used to determine the high molecular weights (e.g., 88,700–154,900 g/mol ) of synthesized PBSeT polyesters.

Elemental Analysis for Stoichiometric and Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance. By comparing the experimentally determined empirical formula with the theoretical composition based on the proposed molecular formula, the purity and stoichiometric integrity of the compound can be verified. davidson.edu

For Butane-1,4-diyl bis(2-bromoacetate), the molecular formula is C8H12Br2O4, with a molecular weight of approximately 332.08 g/mol . sinfoochem.com The theoretical elemental composition can be calculated from this formula. An experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (e.g., CO2, H2O) to determine the percentages of each element. The experimental percentages should closely match the theoretical values for a pure sample.

| Theoretical Elemental Composition of Butane-1,4-diyl bis(2-bromoacetate) | |

| Molecular Formula | C8H12Br2O4 |

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 28.94% |

| Hydrogen (H) | 3.64% |

| Bromine (Br) | 48.13% |

| Oxygen (O) | 19.28% |

| Total | 100.00% |

This table presents the calculated theoretical elemental composition based on the molecular formula.

Computational and Theoretical Chemistry Studies of Butane 1,4 Diyl Bis 2 Bromoacetate

Reaction Mechanism Elucidation through Computational Modeling

Characterization of Transition States and Reaction Pathways for Halogen Substitution

The presence of two bromoacetate (B1195939) groups in Butane-1,4-diyl bis(2-bromoacetate) makes it a prime candidate for nucleophilic substitution reactions, particularly the S_N2 (bimolecular nucleophilic substitution) pathway. Computational chemistry is instrumental in elucidating the mechanisms of such reactions.

Research Findings:

Theoretical investigations into the halogen substitution reactions of bromoacetates and similar alkyl halides typically employ quantum mechanical methods, most notably Density Functional Theory (DFT). sciforum.net DFT calculations allow for the mapping of the potential energy surface (PES) of a reaction, which charts the energy of the system as the reactants approach and transform into products.

Key aspects of these computational studies include:

Locating Stationary Points: The primary goal is to identify the geometries and energies of all stationary points along the reaction coordinate, including the reactants, pre-reaction complexes, transition states, post-reaction complexes, and products.

Transition State (TS) Theory: The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry is characterized by a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. nih.govyoutube.com

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure. nih.gov These calculations trace the minimum energy path downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.

Solvent Effects: Since many reactions occur in solution, computational models often incorporate the effect of the solvent. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant, which can significantly influence the energies of charged species and polar transition states. sciforum.net

For Butane-1,4-diyl bis(2-bromoacetate), a computational study of its reaction with a nucleophile (e.g., a halide ion like Cl⁻) would involve a stepwise analysis. The first substitution would be studied to determine its activation energy. Then, the substitution at the second bromoacetate group would be investigated, considering the electronic effect of the already-reacted first group.

Interactive Data Table: Illustrative Calculated Energies for S_N2 Reaction

The following table illustrates the type of data that would be generated from a DFT study (e.g., using the B3LYP functional with a 6-31+G* basis set) for the first substitution step. sciforum.net

| Stationary Point | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solvated, kcal/mol) | C-Br Bond Length (Å) | C-Nu Bond Length (Å) |

| Reactants | 0.0 | 0.0 | 1.95 | --- |

| Pre-reaction Complex | -5.2 | -2.1 | 1.98 | 3.10 |

| Transition State | +15.8 | +22.5 | 2.35 | 2.28 |

| Post-reaction Complex | -20.1 | -25.7 | 3.20 | 1.85 |

| Products | -18.5 | -23.9 | --- | 1.84 |

Note: The data in this table is hypothetical and serves to illustrate the output of a typical computational study.

Prediction of Spectroscopic Parameters to Aid Experimental Assignments

Computational methods are a cornerstone in the prediction of spectroscopic data, which is crucial for the structural elucidation and characterization of newly synthesized compounds. For Butane-1,4-diyl bis(2-bromoacetate), theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental results.

Research Findings:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. acs.orgacs.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. For flexible molecules like this one, it is important to consider multiple low-energy conformers, as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of these conformers. acs.orgnih.gov

IR Spectroscopy: The calculation of vibrational frequencies (which correspond to peaks in an IR spectrum) is a standard output of a geometry optimization calculation in quantum chemistry software. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Interactive Data Table: Illustrative Predicted vs. Experimental Spectroscopic Data

This table demonstrates how predicted spectroscopic data would be compared with experimental values.

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 168.5 ppm | 169.2 ppm |

| ¹³C NMR (CH₂Br) | 25.8 ppm | 26.5 ppm |

| ¹³C NMR (OCH₂) | 65.1 ppm | 65.9 ppm |

| ¹³C NMR (butane CH₂) | 24.9 ppm | 25.5 ppm |

| ¹H NMR (CH₂Br) | 3.95 ppm | 4.02 ppm |

| ¹H NMR (OCH₂) | 4.28 ppm | 4.35 ppm |

| ¹H NMR (butane CH₂) | 1.80 ppm | 1.88 ppm |

| IR Stretch (C=O) | 1780 cm⁻¹ (scaled) | 1765 cm⁻¹ |

| IR Stretch (C-Br) | 670 cm⁻¹ (scaled) | 658 cm⁻¹ |

Note: The data in this table is hypothetical. Predicted NMR values are typically calculated using DFT with a suitable functional and basis set. IR frequencies are from a vibrational analysis and are scaled.

Structure-Property Relationship Studies using Computational Approaches

Computational studies can establish relationships between the molecular structure of Butane-1,4-diyl bis(2-bromoacetate) and its macroscopic properties. This is often achieved through Quantitative Structure-Property Relationship (QSPR) models or by analyzing the conformational landscape of the molecule.

Research Findings:

The flexibility of the butane-1,4-diyl linker is a key structural feature. Computational conformational analysis can identify the most stable arrangements of the molecule in the gas phase or in solution. nih.gov These studies typically involve a systematic search of the potential energy surface by rotating the single bonds in the molecule. The relative energies of the different conformers (e.g., anti vs. gauche arrangements of the butane (B89635) chain) can be calculated to determine their populations at a given temperature.

QSPR studies aim to create a mathematical model that correlates the structure of a molecule with a specific property. utcluj.ro For a series of related diesters, computational descriptors for Butane-1,4-diyl bis(2-bromoacetate) could be calculated and used to predict properties like boiling point, density, or solubility. These descriptors can be based on topology, geometry, or electronic structure.

Interactive Data Table: Illustrative Conformational Analysis and Calculated Properties

This table shows hypothetical results from a conformational analysis and property calculation for Butane-1,4-diyl bis(2-bromoacetate).

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Anti (extended) | 180° | 0.00 | 2.1 |

| Gauche 1 | +60° | +0.85 | 3.5 |

| Gauche 2 | -60° | +0.85 | 3.5 |

| Eclipsed (TS) | 0° | +4.5 (Transition State) | 4.2 |

Note: This data is for illustrative purposes. Energies and dipole moments would be calculated using a selected level of theory.

Synthesis and Reactivity of Structural Analogues and Derivatives of Butane 1,4 Diyl Bis 2 Bromoacetate

Related Butane-1,4-diyl Linked Diesters and Their Synthetic Utility

The butane-1,4-diyl moiety serves as a flexible spacer in a variety of diester compounds. The nature of the acyl group attached to the butane-1,4-diol core dictates the chemical properties and potential applications of these molecules, ranging from versatile chemical intermediates to specialized monomers in polymer chemistry.

Butane-1,4-diyl Diacetoacetate as a Versatile Intermediate

Butane-1,4-diyl diacetoacetate is a significant intermediate in organic synthesis. Its synthesis is typically achieved through the acid-catalyzed esterification of acetoacetic acid with butane-1,4-diol. The presence of the β-ketoester functionality makes it a versatile building block for a variety of chemical transformations.

The compound's structure allows it to participate in numerous reactions, including further esterifications and condensation reactions, which are useful for creating larger, more complex organic molecules. This reactivity is leveraged in the production of polymers and resins, where it can be incorporated to modify polymer backbones or act as a crosslinking agent. Its utility extends to the manufacturing of various industrial chemicals where it serves as a key reagent or precursor.

Table 1: Synthesis and Reactions of Butane-1,4-diyl Diacetoacetate

| Aspect | Description |

|---|---|

| Synthesis Method | Esterification of acetoacetic acid with butane-1,4-diol, typically using an acid catalyst like sulfuric acid. |

| Key Functional Groups | Diester, β-ketoester |

| Primary Reactions | Esterification, Condensation |

| Applications | Intermediate for complex organic synthesis, Production of polymers and resins, Reagent in chemical manufacturing. |

Butane-1,4-diyl bis(2-mercaptoacetate) and its Polymerization Applications

Butane-1,4-diyl bis(2-mercaptoacetate), also known as BBMA, is a dithiol compound synthesized via the esterification of 1,4-butanediol (B3395766) with thioglycolic acid. researchgate.net The successful synthesis of this compound has been confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net

The primary application of BBMA is as a prepolymer in the synthesis of poly(thiourethane)s (PTUs). researchgate.net It reacts with diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), to form the corresponding poly(thiourethane). researchgate.net These polymers are noted for their good solvent resistance and excellent adhesion to various substrates, making them suitable for applications as sealants, adhesives, and coatings. researchgate.net Furthermore, BBMA-derived PTUs can be used to create clay-based nanocomposites by incorporating materials like Cloisite 30B, which can enhance the material's properties. researchgate.net

Butane-1,4-diyl bis(chloroacetate) and Comparative Halogen Effects

Butane-1,4-diyl bis(chloroacetate) is the dichloro analogue of the parent bromo-compound. Its synthesis would typically involve the esterification of 1,4-butanediol with chloroacetic acid or a derivative thereof, analogous to the synthesis of other diesters in this family.

When comparing the reactivity of Butane-1,4-diyl bis(chloroacetate) with its bromoacetate (B1195939) counterpart, the primary difference lies in the leaving group ability of the halide in nucleophilic substitution reactions. Bromine is a better leaving group than chlorine due to its lower electronegativity and larger atomic radius, which makes the bromide ion more stable in solution. Consequently, Butane-1,4-diyl bis(2-bromoacetate) is expected to be more reactive towards nucleophiles than Butane-1,4-diyl bis(2-chloroacetate). This difference in reactivity is a general principle observed in haloalkane chemistry. For instance, in alkylation reactions, ethyl bromoacetate is often considered a better choice than ethyl chloroacetate (B1199739) for achieving faster reaction rates. researchgate.net The use of a catalyst, such as potassium iodide (KI), can sometimes be employed with chloroacetates to enhance the SN2 reaction via an in-situ Finkelstein reaction, effectively replacing the chloro group with a more reactive iodo group. researchgate.net

1,4-Butanediol Diacrylate as a Crosslinking Agent and Monomer

1,4-Butanediol diacrylate (BDDA) is a difunctional acrylate (B77674) monomer characterized by its low viscosity and high reactivity. researchgate.net It is widely utilized as a crosslinking agent in polymer systems that are cured using ultraviolet (UV) or electron beam (EB) radiation. researchgate.netnih.gov The synthesis involves the esterification of 1,4-butanediol with acrylic acid. prepchem.com

As a monomer, BDDA contributes to the flexibility and elasticity of the cured materials. guidechem.com Its properties, including enhancing hardness, adhesion, and chemical resistance, make it a valuable component in high-performance coatings, adhesives, and both flexible and rigid plastics. researchgate.net BDDA is also a key ingredient in the formulation of 3D printing resins, dental composites, and biomaterials for tissue engineering. researchgate.netguidechem.com Its function as a crosslinker helps to create robust polymer networks with enhanced mechanical strength. prepchem.comguidechem.com

Table 2: Properties and Applications of 1,4-Butanediol Diacrylate (BDDA)

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₄ | researchgate.net |

| Molecular Weight | 198.22 g/mol | researchgate.netguidechem.com |

| Appearance | Clear, colorless liquid | researchgate.net |

| Function | Monomer, Crosslinking Agent | researchgate.netnih.govguidechem.com |

| Key Applications | UV/EB-curable coatings, Adhesives, 3D printing resins, Dental composites, Tissue engineering. | researchgate.netguidechem.com |

Butane-1,4-diyl Linked Diamides and Their Structural Characterization

Replacing the ester linkages with amide bonds in the butane-1,4-diyl framework leads to a different class of compounds with distinct structural and chemical properties. The presence of N-H bonds in the amide groups introduces the potential for hydrogen bonding, which significantly influences their solid-state structure and conformational preferences.

N,N'-Butane-1,4-diylbis(bromoacetamide) Synthesis and Conformational Analysis

N,N'-Butane-1,4-diylbis(bromoacetamide) is the diamide (B1670390) analogue of Butane-1,4-diyl bis(2-bromoacetate). Its synthesis involves the reaction of 1,4-diaminobutane (B46682) (putrescine) with bromoacetyl bromide or a related acylating agent. The crystal structure of this compound, C₈H₁₄Br₂N₂O₂, reveals that the molecule is centrosymmetric and adopts a pleated conformation. acs.orggoogle.com

Detailed structural analysis shows specific torsion angles for the butanediamine residue, with the C(O)-NH-CH₂-CH₂ and NH-CH₂-CH₂-CH₂ angles being approximately -89.5° and -62.1°, respectively. acs.orggoogle.com The Br-CH₂-C(O)-NH torsion angle adopts a skew conformation of about -124.2°. acs.orgacs.org The molecular packing in the crystal lattice is stabilized by a network of strong hydrogen bonds between the amide groups (N-H···O=C) and additional weak C-H···O interactions. acs.orggoogle.comacs.org This extensive hydrogen bonding network, where each molecule interacts with six neighbors through eight hydrogen bonds, is crucial for discerning the structure of polymers that contain this repeating unit. acs.orggoogle.com

Table 3: Structural Data for N,N'-Butane-1,4-diylbis(bromoacetamide)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄Br₂N₂O₂ | acs.org |

| Crystal System | Centrosymmetric | acs.orggoogle.com |

| Molecular Conformation | Pleated | acs.orggoogle.com |

| C(O)-NH-CH₂-CH₂ Torsion Angle | -89.5 (6)° | acs.orggoogle.com |

| NH-CH₂-CH₂-CH₂ Torsion Angle | -62.1 (7)° | acs.orggoogle.com |

| Br-CH₂-C(O)-NH Torsion Angle | -124.2 (4)° | google.comacs.org |

| Key Intermolecular Forces | Strong N-H···O hydrogen bonds, Weak C-H···O interactions | acs.orgacs.org |

Coordination Chemistry with Butane-1,4-diyl Containing Ligands

The butane-1,4-diyl moiety serves as a flexible spacer in the design of ligands for coordination chemistry. Its ability to adopt various conformations allows for the construction of complex, multidimensional metal-organic coordination polymers. These materials are of significant interest due to their intriguing structures and potential applications in areas such as catalysis and materials science. nih.govresearchgate.net

Table 1: Crystal Data for [Ni(C₈H₁₀O₄)(C₁₀H₁₄N₄)]·0.25H₂O

| Parameter | Value |

|---|---|

| Chemical Formula | [Ni(C₈H₁₀O₄)(C₁₀H₁₄N₄)]·0.25H₂O |

| Molecular Weight ( g/mol ) | 423.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0045 (9) |

| b (Å) | 11.9991 (12) |

| c (Å) | 17.5811 (17) |

| β (°) | 95.755 (2) |

| Volume (ų) | 1890.0 (3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.489 |

Data sourced from reference researchgate.net.

Butane-1,4-diyl Ethers and Other Functionalized Derivatives

The functionalization of the 1,4-butanediol backbone extends beyond simple esters to include ethers and other derivatives, which have significant industrial applications. These derivatives leverage the robust and flexible nature of the C4 chain while introducing new reactive groups.

1,4-Butanediol Diglycidyl Ether as an Epoxy Reactive Diluent

1,4-Butanediol diglycidyl ether (BDE) is an aliphatic, bifunctional epoxy reactive diluent of significant commercial importance. guidechem.companpage.dewikipedia.org It is synthesized by the reaction of 1,4-butanediol with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst, followed by dehydrochlorination with sodium hydroxide (B78521) to form the epoxide rings. wikipedia.org

The primary function of BDE is to reduce the viscosity of epoxy resin systems, which are often highly viscous in their unmodified state. panpage.dewikipedia.org As a reactive diluent, BDE contains two glycidyl (B131873) ether groups that participate in the curing reaction with the hardening agent. This means it becomes an integral part of the final crosslinked polymer network, which helps to maintain the physical and performance properties of the cured resin. panpage.de Its benefits include high dilution efficiency, low volatility, and the ability to improve the flexibility of the final product. guidechem.companpage.de

BDE is widely used in applications such as solvent-free coatings, laminates, adhesives, potting, and encapsulation. guidechem.comwikipedia.orgprochema.com The addition of BDE can significantly improve the water-resistant bonding performance of certain adhesives. guidechem.com

Table 2: Effect of 1,4-Butanediol Diglycidyl Ether (BDE) on the Viscosity of a Standard Bisphenol-A Liquid Epoxy Resin

| Weight Percent BDE (%) | Viscosity @ 77°F (25°C) (cP) |

|---|---|

| 0 | 12,500 |

| 5 | 6,000 |

| 10 | 3,000 |

| 15 | 1,400 |

| 20 | 850 |

| 25 | 600 |

Initial viscosity of the unmodified epoxy resin is 12,500 cP. Data sourced from reference panpage.de.

Comparative Reactivity and Structure-Reactivity Relationships of Analogues

The structure of the functional groups attached to the butane-1,4-diyl backbone has a profound impact on the conformation and molecular packing of the resulting compound, which in turn influences its reactivity and properties. X-ray diffraction studies of various analogues reveal how the flexible butane (B89635) chain adapts to different terminal groups.

N,N'-Butane-1,4-diylbis(bromoacetamide): This analogue, which is structurally very similar to the parent compound, adopts a pleated conformation. The molecular packing is heavily influenced by strong hydrogen bonds between the amide groups. nih.gov

Butane-1,4-diyl bis(pyridine-4-carboxylate): In this diester, the butane chain is found in an extended zigzag conformation. nih.gov

Butane-1,4-diyl bis(furan-2-carboxylate): This compound, a monomer for the bioplastic poly(butylene 2,5-furandicarboxylate), exhibits an all-trans conformation in its crystal structure. nih.gov

4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione): This derivative introduces cyclic diacyl peroxide groups. Research has shown that cyclic diacyl peroxides can exhibit superior or fundamentally different reactivity compared to their acyclic counterparts, a trait attributed to weaker anomeric interactions within the ring system. mdpi.com The synthesis of this "doubled" peroxide was achieved in three steps from dibromobutane and diethyl methylmalonate. mdpi.com

The comparison of these analogues demonstrates the conformational flexibility of the butane-1,4-diyl linker, which can range from pleated to extended zigzag and all-trans configurations. This adaptability is crucial for the function of these molecules, whether it is participating in the formation of a polymer lattice or dictating the packing and intermolecular interactions in a crystal. The nature of the end-group not only defines the conformation but also the fundamental reactivity, as seen in the enhanced reactivity of the cyclic diacyl peroxide derivative.

Table 3: Structural Comparison of Butane-1,4-diyl Derivatives

| Compound Name | Key Functional Group | Butane Chain Conformation |

|---|---|---|

| N,N'-Butane-1,4-diylbis(bromoacetamide) | Bromoacetamide | Pleated |

| Butane-1,4-diyl bis(pyridine-4-carboxylate) | Pyridine (B92270) Carboxylate | Extended Zigzag |

| Butane-1,4-diyl bis(furan-2-carboxylate) | Furan Carboxylate | All-trans |

Future Directions and Emerging Research Avenues

Exploration in Advanced Polymer Architectures and Macromolecular Engineering

The symmetrical structure of Butane-1,4-diyl bis(2-bromoacetate), featuring two reactive bromoacetate (B1195939) groups, positions it as an ideal candidate for a bifunctional initiator in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). This would enable the synthesis of well-defined telechelic polymers with reactive end-groups, which are crucial building blocks for more complex macromolecular architectures.

Future research is anticipated to focus on:

Synthesis of Block Copolymers: Utilizing Butane-1,4-diyl bis(2-bromoacetate) to initiate the polymerization of two different monomers sequentially, leading to the formation of ABA triblock copolymers. These materials are of significant interest for their self-assembly properties and potential applications as thermoplastic elastomers and compatibilizers.

Development of Star and Graft Polymers: The two reactive sites could be employed to grow polymer chains in opposite directions, forming the core of a star polymer or serving as a backbone for grafting side chains.

Crosslinking Applications: Its ability to react with various nucleophiles makes it a potential crosslinking agent for creating polymer networks with tailored mechanical and thermal properties. Research into its use in forming hydrogels and thermosets is a promising area. A related compound, N,N′-Butane-1,4-diylbis(bromoacetamide), has been studied for its conformational properties, which are useful in understanding the structure of polymers containing such units. nih.gov

Application in Novel Catalytic Systems and Organocatalysis

A significant area of future investigation lies in the application of Butane-1,4-diyl bis(2-bromoacetate) as a precursor for novel catalytic systems. The two bromoacetate functionalities offer a scaffold for the synthesis of bidentate ligands, which are crucial in coordination chemistry and catalysis.

A particularly promising direction is the synthesis of bis(N-heterocyclic carbene) (bis-NHC) ligands. The general synthetic routes to NHC precursors often involve the reaction of a bifunctional electrophile with amines. beilstein-journals.orgresearchgate.net Butane-1,4-diyl bis(2-bromoacetate) could react with two equivalents of an appropriate diamine to form a macrocyclic bis-amido intermediate, which could then be cyclized to a bis-imidazolium or bis-imidazolinium salt, the direct precursors to bis-NHCs. These ligands are highly sought after for their ability to stabilize transition metal centers in various catalytic transformations, including olefin metathesis, cross-coupling reactions, and hydrogenation. researchgate.netbohrium.com

Research in this domain would likely involve:

Design and Synthesis of Novel Bis-NHC Ligands: Exploring different diamines to tune the steric and electronic properties of the resulting bis-NHC ligands.

Coordination Chemistry: Studying the coordination of these new ligands with various transition metals.

Catalytic Applications: Evaluating the performance of the resulting metal complexes in a range of catalytic reactions to identify potential for enhanced activity, selectivity, and stability compared to existing catalysts.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The linear, flexible butane-1,4-diyl spacer and the two reactive end groups of Butane-1,4-diyl bis(2-bromoacetate) make it an intriguing building block for supramolecular chemistry and the construction of self-assembled systems.

Future research could explore:

Synthesis of Macrocycles: Reaction with ditopic nucleophiles could lead to the formation of novel macrocycles. The conformational flexibility of the butane (B89635) chain would influence the size and shape of the resulting macrocycle.

Formation of Mechanically Interlocked Molecules: It could be used as a "thread" component in the synthesis of rotaxanes, where the thread is passed through a macrocyclic "wheel" and then capped at both ends to prevent dethreading. The bromoacetate groups would serve as the reactive sites for attaching bulky stopper groups.

Self-Assembled Monolayers (SAMs): While not directly applicable for SAMs on gold (which typically require thiol groups), derivatives of Butane-1,4-diyl bis(2-bromoacetate) could be designed for self-assembly on other surfaces. The study of a related amide compound highlights the importance of hydrogen bonding in molecular packing, a key principle in supramolecular assembly. nih.gov

Sustainable Synthesis Methodologies and Green Chemistry Applications

Developing environmentally benign methods for the synthesis and application of chemicals is a paramount goal of modern chemistry. Future research on Butane-1,4-diyl bis(2-bromoacetate) will likely focus on greener approaches.

Key areas of investigation include:

Biocatalytic Synthesis: Exploring the use of enzymes, such as lipases, for the esterification of 1,4-butanediol (B3395766) with a bromoacetic acid derivative. mdpi.com Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. nih.govmdpi.com The use of whole-cell biocatalysts is another emerging green approach. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis methods could offer significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, higher yields, and easier scalability. durham.ac.ukrsc.org The synthesis of related diols has been successfully demonstrated in flow systems. bohrium.com

Biodegradable Polymers: As a derivative of 1,4-butanediol, a common monomer in biodegradable polyesters like poly(butylene succinate) (PBS), Butane-1,4-diyl bis(2-bromoacetate) could be used to introduce functional handles into these polymers. nih.govmdpi.com This could lead to biodegradable materials with tailored properties for applications in medicine and sustainable packaging.

Advanced Mechanistic Studies and Discovery of Unprecedented Reactivity Pathways

A fundamental understanding of the reactivity of Butane-1,4-diyl bis(2-bromoacetate) is crucial for its effective application. Advanced mechanistic studies can unveil novel reaction pathways and optimize existing transformations.

Future research in this area should include:

Computational Studies: Employing Density Functional Theory (DFT) and other computational methods to model its reactivity, predict reaction outcomes, and elucidate transition states. Such studies have been valuable for understanding the conformation and stability of related molecules. researchgate.net

Kinetic Studies: Performing detailed kinetic analyses of its reactions, for instance in polymerization or cyclization reactions, to determine reaction orders, rate constants, and activation parameters. This information is vital for process optimization.

Exploration of Novel Reactions: The presence of two electrophilic centers could lead to interesting and potentially unprecedented reactivity, such as intramolecular cyclization reactions under specific conditions or cascade reactions with complex nucleophiles. The reactivity of similar bifunctional compounds, like 1,4-bis(trimethylsilyl)buta-1,3-diyne, has been shown to be highly dependent on the catalytic system, leading to a variety of products. nih.gov

Q & A

Basic: What are the established synthetic routes and characterization protocols for Butane-1,4-diyl bis(2-bromoacetate)?

Methodological Answer:

The compound is synthesized via bromoacetylation of 1,4-butanediol using 2-bromoacetyl bromide under controlled conditions. Key steps include:

- Reaction Setup : Equimolar ratios of 1,4-butanediol and 2-bromoacetyl bromide in anhydrous dichloromethane, catalyzed by a base like triethylamine to neutralize HBr byproducts .

- Purification : Column chromatography or recrystallization to isolate the product, followed by vacuum drying.

- Characterization :

Basic: Which analytical techniques are most effective for verifying the structural integrity of Butane-1,4-diyl bis(2-bromoacetate)?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., mean C–C = 0.009 Å) and anisotropic displacement parameters. SHELXL is recommended for refinement, particularly for handling twinned or high-resolution data .